2-(5-Methoxy-2-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(5-Methoxy-2-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methoxy-2-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-methoxy-2-(trifluoromethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, often using toluene as a solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methoxy-2-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling aryl or vinyl boronic esters with aryl or vinyl halides in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol-water mixtures.
Protodeboronation: Acidic reagents such as HCl or acetic acid.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl compounds or other coupled products depending on the halide used.
Protodeboronation: Formation of the corresponding aryl or vinyl compounds.
Scientific Research Applications
2-(5-Methoxy-2-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in:
Mechanism of Action
The compound exerts its effects primarily through its role in Suzuki-Miyaura coupling reactions. The mechanism involves:
Oxidative Addition: The palladium catalyst forms a complex with the aryl or vinyl halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid
- 5-Methoxy-2-(trifluoromethoxy)phenyl)methanol
- 5-Methoxy-2-phenylindole
Uniqueness
2-(5-Methoxy-2-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity in cross-coupling reactions. Its trifluoromethoxy group enhances its electron-withdrawing properties, making it more reactive compared to similar compounds .
Properties
Molecular Formula |
C14H18BF3O4 |
---|---|
Molecular Weight |
318.10 g/mol |
IUPAC Name |
2-[5-methoxy-2-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H18BF3O4/c1-12(2)13(3,4)22-15(21-12)10-8-9(19-5)6-7-11(10)20-14(16,17)18/h6-8H,1-5H3 |
InChI Key |
JUZZCOYVDVXNCE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC)OC(F)(F)F |
Origin of Product |
United States |
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